trans-N-Boc-1,4-cyclohexanediamine

Description

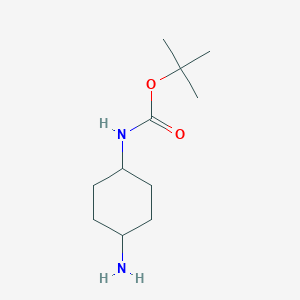

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYLUKDSKVSMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939007 | |

| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195314-59-1, 177906-48-8, 247570-24-7 | |

| Record name | 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195314-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cis tert-Butyl 4-aminocyclohexylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-N-Boc-1,4-cyclohexanediamine, a critical building block in modern medicinal chemistry. This document details its chemical and physical properties, a verified synthesis protocol, and its significant applications in the development of novel therapeutics, particularly as a key intermediate in the synthesis of V1A receptor antagonists.

Core Compound Properties

This compound, also known as tert-butyl trans-4-aminocyclohexylcarbamate, is a mono-protected diamine that offers synthetic chemists a versatile scaffold for the construction of complex molecules.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the two amino groups allows for selective functionalization of the free amine, a crucial feature in multi-step organic synthesis.[1]

Physicochemical and Pharmacokinetic Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 177906-48-8[2] |

| Molecular Formula | C₁₁H₂₂N₂O₂[2] |

| Molecular Weight | 214.31 g/mol [2] |

| Appearance | White solid[1] |

| Purity | ≥97% (GC)[1] |

| Property | Value |

| Density | 1.0 ± 0.1 g/cm³[3] |

| Boiling Point | 322.1 ± 31.0 °C at 760 mmHg[3] |

| Melting Point | 68-72 °C (for the unprotected trans-1,4-diaminocyclohexane)[4] |

| Flash Point | 148.6 ± 24.8 °C[3] |

| Solubility | Slightly soluble in water.[5] |

| LogP | 1.52[3] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C[3] |

| Storage Temperature | 0-8 °C[1] |

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from trans-1,4-diaminocyclohexane.

Experimental Protocol

Materials:

-

trans-1,4-Diaminocyclohexane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus (with a mobile phase of 5:95 MeOH/DCM and ninhydrin stain)

Procedure:

-

In a round-bottom flask equipped with a stir bar, dissolve trans-1,4-diaminocyclohexane (1 equivalent) in methanol.

-

Cool the solution to 0°C using an ice bath.[6]

-

To the stirred solution, slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.28 equivalents) in methanol.[6]

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 5:95 mixture of methanol and dichloromethane as the mobile phase. The product can be visualized with a ninhydrin stain.[6]

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[6]

-

To the resulting residue, add water and extract the aqueous layer with ethyl acetate (2 x 100 mL).[6]

-

Combine the organic layers and wash with a brine solution.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[6] The reported yield for this procedure is approximately 86%.[6]

Application in Drug Development: V1A Receptor Antagonists

This compound is a valuable intermediate in the synthesis of orally bioavailable and selective V1A receptor antagonists.[5] The vasopressin V1A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, making it a target for the treatment of several disorders. One notable example of a V1A receptor antagonist synthesized using this building block is SRX246.[7]

V1A Receptor Signaling Pathway

The activation of the V1A receptor by its endogenous ligand, arginine vasopressin (AVP), initiates a well-defined signaling cascade. A simplified representation of this pathway is provided below.

Experimental Workflow: Synthesis of a V1A Receptor Antagonist

The following diagram illustrates a generalized workflow for the synthesis of a V1A receptor antagonist utilizing this compound as a key starting material.

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists. Its pre-defined stereochemistry and the presence of a Boc-protecting group offer a reliable and efficient route to complex molecular architectures. The data and protocols presented in this guide underscore its importance and provide a solid foundation for its application in the synthesis of novel drug candidates, particularly in the pursuit of potent and selective V1A receptor antagonists.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS#:177906-48-8 | Chemsrc [chemsrc.com]

- 4. trans-1,4-Diaminocyclohexane = 98.0 GC 2615-25-0 [sigmaaldrich.com]

- 5. This compound | 177906-48-8 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-N-(tert-Butoxycarbonyl)-1,4-cyclohexanediamine, commonly referred to as trans-N-Boc-1,4-cyclohexanediamine, is a pivotal chemical intermediate in the landscape of pharmaceutical and organic synthesis.[1][2] Its unique structural features, including a Boc-protected amine on a trans-configured cyclohexane ring, offer enhanced stability and facilitate selective functionalization.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its significant role as a precursor in the development of therapeutic agents, notably as a key building block for V1A receptor antagonists.[3][4]

Chemical and Physical Properties

This compound is a white solid at room temperature.[5] The tert-butoxycarbonyl (Boc) protecting group imparts stability and allows for selective reactions on the unprotected amine.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [4][5] |

| Molecular Weight | 214.31 g/mol | [4] |

| Appearance | White solid | [5] |

| Purity | ≥97% (GC), >98% | [4][5] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. | [3] |

| Storage Temperature | 0-8 °C, Refrigerated | [5][6] |

| CAS Number | 177906-48-8 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR (400 MHz, CDCl₃): δ 4.35 (brs, 1H), 3.39 (brs, 1H), 2.67-2.62 (m, 1H).[7]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the mono-protection of trans-1,4-cyclohexanediamine with di-tert-butyl dicarbonate ((Boc)₂O).[7]

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Materials:

-

trans-1,4-Cyclohexanediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of trans-1,4-cyclohexanediamine (1 equivalent) in methanol (approximately 8.75 mL per gram of diamine) at 0 °C, add di-tert-butyl dicarbonate (a molar equivalent suitable for mono-protection, typically in slight excess of the desired product) dropwise.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of methanol in dichloromethane (e.g., 5:95 v/v).[7]

-

Upon completion, evaporate the volatiles under reduced pressure.[7]

-

Dilute the residue with water and extract the product with ethyl acetate (2 x 50 mL per gram of initial diamine).[7]

-

Combine the organic layers and wash with brine (25 mL per gram of initial diamine).[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate) and pack it into a column.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, or a suitable solvent system as determined by TLC analysis.

-

Collect fractions and monitor by TLC to isolate the pure this compound. The Rf value is approximately 0.3 in a 5:95 methanol/dichloromethane system.[7]

Characterization by NMR Spectroscopy

Sample Preparation for ¹H NMR:

-

Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Cap the NMR tube and place it in the NMR spectrometer for analysis.

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[1][2]

Precursor to V1A Receptor Antagonists

A primary application of this compound is in the preparation of orally bioavailable and selective vasopressin V1A receptor antagonists.[3][4] The V1A receptor, a G-protein coupled receptor (GPCR), is a target for therapeutic intervention in various conditions.[9]

V1A Receptor Signaling Pathway

The vasopressin V1A receptor is coupled to the Gq/11 family of G-proteins.[9] Upon binding of its ligand, arginine vasopressin (AVP), the receptor activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in various physiological processes, including vasoconstriction and social behavior.[9][10] V1A receptor antagonists block this pathway by preventing the binding of AVP to the receptor.

Caption: V1A receptor signaling pathway and point of antagonism.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a refrigerator.[6]

Conclusion

This compound is a versatile and valuable intermediate for organic and medicinal chemists. Its well-defined structure and the presence of a Boc-protecting group allow for its strategic use in the synthesis of complex molecules, most notably in the development of V1A receptor antagonists. The detailed protocols and property summaries provided in this guide are intended to support researchers in the effective utilization of this important chemical building block.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. Vasopressin receptor - Wikipedia [en.wikipedia.org]

- 3. This compound | 177906-48-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CAS#:177906-48-8 | Chemsrc [chemsrc.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound(177906-48-8) 1H NMR spectrum [chemicalbook.com]

- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

- 10. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-N-Boc-1,4-cyclohexanediamine, a critical building block in pharmaceutical and chemical synthesis. This document outlines its chemical structure, stereochemical properties, and key applications, supported by relevant physical and spectral data. Detailed experimental protocols for its synthesis and characterization are also provided to support its practical application in research and development.

Chemical Structure and Stereochemistry

This compound, also known as tert-butyl (trans-4-aminocyclohexyl)carbamate, is a mono-protected diamine. Its structure consists of a cyclohexane ring with two amino groups situated at the 1 and 4 positions in a trans configuration. One of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This Boc protecting group is instrumental in synthetic chemistry, enabling selective functionalization of the free amino group in multi-step syntheses.[1][2]

The trans stereochemistry of the cyclohexane ring fixes the two amino groups in a diaxial or diequatorial conformation, influencing the molecule's steric and electronic properties and its reactivity in chemical transformations.[1] This well-defined stereochemistry makes it a valuable chiral building block for asymmetric synthesis.[3]

Key Structural Features:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Appearance | White solid | [5] |

| Melting Point | 74.5-75.5 °C | [6] |

| Boiling Point (Predicted) | 322.1 ± 31.0 °C | [1] |

| Density (Predicted) | 1.02 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 12.44 ± 0.40 | [1] |

| Solubility | Slightly soluble in water | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective mono-protection of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate ((Boc)₂O).

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures.

Materials:

-

trans-1,4-Diaminocyclohexane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve trans-1,4-diaminocyclohexane in methanol in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in methanol to the cooled diamine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with ethyl acetate.

-

Combine the organic layers and wash with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography if necessary.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include a broad singlet for the NH proton of the carbamate, a broad singlet for the protons of the free amine group, and multiplets for the cyclohexyl protons. The tert-butyl group will appear as a sharp singlet around 1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclohexane ring. The carbons attached to the nitrogen atoms will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400-3300 | N-H (amine and carbamate) | Stretching |

| ~2930-2850 | C-H (alkane) | Stretching |

| ~1680 | C=O (carbamate) | Stretching |

| ~1520 | N-H (carbamate) | Bending |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z 214. Common fragmentation patterns for carbamates include the loss of the tert-butyl group or the entire Boc group.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in:

-

Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its rigid, diamino-cyclohexane scaffold is found in a variety of therapeutic agents. It is notably used in the preparation of selective V1A receptor antagonists.[4]

-

Organic Synthesis: As a bifunctional molecule with one protected amine, it is widely used for the controlled introduction of a 1,4-diaminocyclohexane moiety in multi-step organic syntheses.[3]

-

Polymer Chemistry: The diamino functionality allows for its use as a monomer or cross-linking agent in the synthesis of specialty polymers.[5]

Experimental Protocols for Characterization

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

General Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common technique. Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

General Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Acquire the mass spectrum in the desired mass range to observe the molecular ion and characteristic fragment ions.

This guide provides a foundational understanding of this compound for its effective utilization in a research and development setting. For further details on specific applications and handling procedures, consulting the appropriate safety data sheets and relevant scientific literature is recommended.

References

- 1. trans-1,4-Cyclohexanediamine [webbook.nist.gov]

- 2. whitman.edu [whitman.edu]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. Carbamic acid, N-?(trans-?4-?aminocyclohexyl)?-?, 1,?1-?dimethylethyl ester(177906-48-8) 1H NMR [m.chemicalbook.com]

- 6. 177906-48-8 Cas No. | trans-Cyclohexane-1,4-diamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

Technical Guide: Properties and Applications of trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the chemical intermediate trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8). It details its chemical properties and, more significantly, its application as a key building block in the synthesis of potent and selective therapeutic agents. The guide focuses on its role in the development of inhibitors for Inositol-Requiring Enzyme 1α (IRE1α) and antagonists for the Vasopressin V1a Receptor (V1aR), presenting quantitative data, detailed experimental methodologies, and visual diagrams of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a mono-protected diamine derivative widely used in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the free amine, making it a versatile scaffold for building complex molecules.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 177906-48-8 | [3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |

| Molecular Weight | 214.31 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like DMSO. | [4][6] |

| Storage Temperature | 2-8°C | [7] |

| Boiling Point | 322.1±31.0 °C (Predicted) | [8] |

| Density | 1.02±0.1 g/cm³ (Predicted) | [8] |

| Synonyms | tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate, N-Boc-trans-1,4-Cyclohexanediamine | [9] |

Application in the Synthesis of IRE1α Inhibitors

A significant application of this compound is in the synthesis of allosteric inhibitors of IRE1α, a key component of the unfolded protein response (UPR).[3][5] These inhibitors bind to the kinase domain to modulate the endoribonuclease (RNase) activity, which is responsible for splicing X-box binding protein 1 (XBP1) mRNA.[3][5]

Quantitative Data: IRE1α Inhibitor Activity

The following data is adapted from a study on imidazo[1,2-b]pyridazin-8-amine derivatives, where the trans-1,4-diaminocyclohexane moiety was introduced using the deprotected form of CAS 177906-48-8.[3]

| Compound ID | Structure of Amine Moiety | IRE1α RNase IC₅₀ (μM) | IRE1α Kinase Binding IC₅₀ (μM) | Cellular XBP1 Splicing IC₅₀ (μM) |

| 22 | -NH-(trans-cyclohexyl)-NH₂ | 0.20 ± 0.03 | 0.021 ± 0.003 | 1.1 ± 0.1 |

| 24 | -NH-(trans-cyclohexyl)-NH(Ac) | 0.17 ± 0.02 | 0.013 ± 0.001 | 0.44 ± 0.02 |

| 25 | -NH-(trans-cyclohexyl)-NH(SO₂Me) | 0.11 ± 0.01 | 0.011 ± 0.001 | 0.29 ± 0.02 |

| 26 | -NH-(trans-cyclohexyl)-NH(C(O)NMe₂) | 0.076 ± 0.006 | 0.009 ± 0.001 | 0.16 ± 0.01 |

Data represents mean ± SD for n ≥ 3.[3]

Experimental Protocols

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The general protocol is as follows:

-

Deprotection: The Boc-protected this compound (CAS 177906-48-8) is first deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield trans-1,4-diaminocyclohexane.

-

SNAr Reaction: The resulting diamine is reacted with a chlorinated imidazo[1,2-b]pyridazine core (e.g., compound 3 from the source literature).[3]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent such as DMSO or NMP, often with a base like triethylamine or DIPEA, and heated to temperatures ranging from 80°C to 140°C.[3]

-

Purification: The crude product is purified using standard techniques such as column chromatography or preparative HPLC to yield the final inhibitor.[3]

This assay measures the ability of a compound to inhibit the cleavage of a specific RNA substrate by the IRE1α RNase domain.[1][8]

-

Reagents:

-

Procedure:

-

Recombinant IRE1α is pre-incubated with varying concentrations of the test inhibitor (or DMSO vehicle control) in assay buffer for 30 minutes at room temperature.[8]

-

The FRET-labeled RNA substrate is added to the mixture to initiate the reaction.[8]

-

The reaction is incubated for 60-90 minutes at room temperature.[8]

-

Fluorescence is measured using a plate reader (e.g., Excitation: 495 nm, Emission: 520 nm).[8]

-

The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

This assay quantifies the inhibition of IRE1α's RNase activity within a cellular context.[3]

-

Cell Line: A stable cell line (e.g., HEK293) expressing an XBP1-luciferase reporter fusion is used.[3]

-

Procedure:

-

Cells are plated in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test inhibitor for a specified time.

-

ER stress is induced by adding an agent like tunicamycin.

-

After an incubation period, cell viability and luciferase activity are measured.

-

Inhibition of tunicamycin-induced luciferase expression reflects the inhibition of XBP1 mRNA splicing.

-

The IC₅₀ is determined from the dose-response curve.[3]

-

Diagrams and Visualizations

Application in the Synthesis of Vasopressin V1a Receptor Antagonists

This compound is also documented as a key intermediate for orally bioavailable and selective V1a receptor antagonists.[10][11] The V1a receptor, a G-protein coupled receptor (GPCR), is a target for various conditions, including anxiety and depression.

V1a Receptor Signaling Pathway

The V1a receptor primarily signals through the Gq/11 pathway.

-

Ligand Binding: Arginine vasopressin (AVP) binds to the V1a receptor.

-

G-Protein Activation: The receptor-ligand complex activates the Gq/11 heterotrimeric G-protein.

-

PLC Activation: The activated α-subunit of Gq/11 stimulates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytosol.

-

Cellular Response: The increase in intracellular Ca²⁺ triggers various cellular responses, such as smooth muscle contraction.

-

Antagonism: V1a antagonists competitively block the binding of AVP to the receptor, preventing this signaling cascade.

Experimental Protocols

This assay determines the binding affinity (Ki) of a test compound for the V1a receptor.[10]

-

Reagents:

-

Procedure:

-

Membrane preparations, radioligand, and varying concentrations of the test antagonist are incubated together.

-

The mixture is incubated to reach equilibrium (e.g., 60 minutes at 25°C).

-

The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by a scintillation counter.

-

The IC₅₀ is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.[10]

-

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

-

Cell Line: A cell line stably expressing the human V1a receptor (e.g., HiTSeeker AVPR1A Cell Line).

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

V1a receptor agonist (e.g., Arginine Vasopressin).

-

Test antagonists.

-

-

Procedure:

-

Cells are loaded with the calcium-sensitive dye.

-

Cells are pre-incubated with various concentrations of the antagonist.

-

A fixed concentration (e.g., EC₈₀) of the agonist is added to stimulate the receptor.

-

The change in fluorescence, corresponding to the change in intracellular calcium, is measured over time using a fluorometric imaging plate reader.

-

The inhibitory effect of the antagonist is quantified, and an IC₅₀ value is determined.

-

Diagrams and Visualizations

Conclusion

This compound (CAS 177906-48-8) is a valuable and versatile chemical intermediate for the synthesis of advanced drug candidates. Its utility is demonstrated in the creation of potent inhibitors for the IRE1α pathway and selective antagonists for the V1a receptor. The methodologies and data presented in this guide underscore its importance in developing novel therapeutics for a range of diseases, from cancer and metabolic disorders to psychiatric conditions. The defined structure and selective reactivity of this compound provide a reliable starting point for the complex synthetic routes required in modern drug discovery.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro IRE1α RNase activity assay [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. IRE1α RNase activity is critical for early embryo development by degrading maternal transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

A Technical Guide to the Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Diamine Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract: The selective functionalization of diamines is a critical challenge in organic synthesis, pivotal for the construction of complex pharmacophores, ligands, and materials.[1][2] The symmetric nature of simple diamines complicates their direct use in multi-step syntheses, often leading to mixtures of di-substituted products.[3][4] The tert-butyloxycarbonyl (Boc) group is an indispensable tool for temporarily masking one amine functionality, thereby enabling the controlled, sequential modification of the other.[5][6] This guide provides an in-depth examination of the Boc group's properties, its mechanisms of protection and deprotection, and its strategic application in achieving the chemoselective mono-protection of diamines. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to equip researchers with the practical knowledge required to leverage this essential protecting group strategy.

The tert-Butyloxycarbonyl (Boc) Group: A Chemist's Tool

The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in non-peptide chemistry.[4][7] Its popularity stems from its remarkable stability across a wide range of reaction conditions and its clean, facile removal under specific acidic protocols.[8] Structurally, it is a tert-butyl carbamate, formed by attaching a tert-butyloxycarbonyl moiety to a nitrogen atom. This conversion transforms the nucleophilic and basic amine into a significantly less reactive carbamate, shielding it from unwanted reactions.[9]

Stability Profile

The utility of the Boc group is defined by its predictable stability. It is robust in the presence of bases, nucleophiles, and reducing agents, which allows for a broad scope of chemical transformations on other parts of a molecule without disturbing the protected amine.[3][5][8] Its key feature is its lability to acid, which forms the basis of its strategic removal.[5][10] This acid sensitivity makes the Boc group "orthogonal" to other common amine protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) groups, enabling complex, multi-step synthetic routes where different protecting groups can be removed selectively.[3][5][11]

| Condition Category | Reagent / Conditions | Solvent | Temperature | Stability / Cleavage Outcome | Reference(s) |

| Acidic (Strong) | Trifluoroacetic acid (TFA), 20-50% | Dichloromethane (DCM) | Room Temp. | Rapid and effective cleavage | [5][8] |

| Acidic (Moderate) | Hydrochloric acid (HCl), 3-4 M | 1,4-Dioxane / Methanol / Ethyl Acetate | Room Temp. | Effective cleavage; product may precipitate as HCl salt | [8][12] |

| Lewis Acids | AlCl₃, ZnBr₂, TMSI | Dichloromethane (DCM) | Varies | Effective cleavage, offers milder options for sensitive substrates | [7][8][12] |

| Basic | Sodium hydroxide (NaOH) | Water / THF | Room Temp. | Stable | [8][10] |

| Nucleophilic | Amines, Hydrazines | Various | Room Temp. | Stable | [3][8][13] |

| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Various | Room Temp. | Stable | [3][5] |

| Thermal | Heat (> 85-90 °C) | N/A | > 85 °C | Can lead to thermal deprotection | [10] |

Mechanism of Protection and Deprotection

The protection and deprotection of amines using the Boc group follow well-understood reaction mechanisms.

-

Protection: The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O).[7] The reaction proceeds via a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride.[3][7][14] The subsequent collapse of the tetrahedral intermediate expels a tert-butyl carbonate leaving group, which readily decomposes into carbon dioxide and tert-butoxide, driving the reaction to completion.[3][7]

-

Deprotection: The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][12] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[3][9] This activation facilitates the cleavage of the C-O bond, generating a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][9] The carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide gas.[9][14] The tert-butyl cation is typically scavenged by the counter-ion or eliminated to form isobutene gas.[3]

The Core Challenge: Selective Mono-protection of Symmetrical Diamines

The primary difficulty in working with symmetrical diamines, such as ethylenediamine or 1,4-diaminobutane, is achieving selective monofunctionalization.[4] Because both primary amine groups have identical reactivity, simply adding one equivalent of (Boc)₂O typically results in an undesirable statistical mixture of unreacted starting material, the desired mono-Boc-protected product, and the di-Boc-protected byproduct.[3] Separating these components can be challenging and leads to low yields of the target compound.

To overcome this, a highly effective strategy involves the selective deactivation of one of the amino groups via monoprotonation.[1][2][15] By adding precisely one equivalent of a strong acid, one amine group is converted into its non-nucleophilic ammonium salt. The remaining free amine is then able to react selectively with the Boc anhydride.[15][16] This "one-pot" procedure dramatically improves the yield and purity of the mono-protected product.[17] The acid can be introduced as a gas (HCl), a solution, or generated in situ from reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) in an alcohol solvent.[17]

Quantitative Data Summary for Mono-Boc Protection

The monoprotonation strategy has been successfully applied to a variety of linear, cyclic, and unsymmetrical diamines. The following table summarizes reported yields for the synthesis of mono-Boc protected diamines using this approach.

| Diamine Substrate | Acid Source | Isolated Yield (%) | Reference(s) |

| Ethylenediamine | HCl (gas) | 87% | [2][18] |

| 1,3-Diaminopropane | HCl (gas) | 75% | [2][18] |

| 1,4-Diaminobutane | HCl (gas) | 65% | [2][18] |

| 1,5-Diaminopentane | Me₃SiCl | 67% | [17] |

| 1,6-Diaminohexane | HCl (gas) | 74% | [2][18] |

| 1,8-Diaminooctane | Me₃SiCl | 73% | [17] |

| (1R,2R)-Cyclohexane-1,2-diamine | Me₃SiCl | 66% | [17] |

| Piperazine | HCl (gas) | 80% | [2][18] |

Key Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 1,4-Diaminobutane

This protocol is adapted from the general procedure described by Lee et al. and Ocampo et al. for the monoprotonation and subsequent protection of diamines.[2][17][18]

Materials:

-

1,4-Diaminobutane (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Trimethylsilyl chloride (Me₃SiCl) (1.0 eq), freshly distilled

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

-

Deionized Water

-

Diethyl ether

-

Dichloromethane (DCM)

-

2N Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Monoprotonation: Dissolve 1,4-diaminobutane (1.0 eq) in anhydrous methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add freshly distilled Me₃SiCl (1.0 eq) dropwise to the solution. A white precipitate of the mono-ammonium chloride salt should form.

-

Allow the mixture to warm to room temperature and stir for 15-30 minutes.

-

Boc Protection: Add a small amount of water (e.g., ~1 mL per 10 mmol of diamine) to the mixture, followed by a solution of (Boc)₂O (1.0 eq) in methanol.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by Thin-Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel.

-

Wash the aqueous layer with diethyl ether (2x) to remove any di-Boc byproduct and unreacted (Boc)₂O.

-

Adjust the pH of the aqueous layer to >12 by the careful addition of 2N NaOH solution.

-

Extract the mono-Boc protected product into dichloromethane (3x).

-

Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure mono-Boc-1,4-diaminobutane.[17]

Protocol 2: General Deprotection of a Boc-Protected Amine

This is a standard and robust procedure for the cleavage of a Boc group using Trifluoroacetic Acid (TFA).[5]

Materials:

-

Boc-protected amine (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA) (typically 10-20 eq, or 25-50% v/v solution)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (to a concentration of ~0.1-0.2 M) in a round-bottom flask.

-

Acid Addition: Slowly add trifluoroacetic acid (10-20 eq) to the stirred solution at room temperature. Caution: The reaction is often exothermic and evolves CO₂ and isobutene gas. Ensure adequate ventilation and perform in a fume hood.

-

Reaction: Stir the mixture at room temperature for 30 minutes to 3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA). The resulting amine is typically obtained as its trifluoroacetate salt, which can be used directly or neutralized by washing with a basic aqueous solution (e.g., sat. NaHCO₃) during an extractive work-up.

Applications in Research and Drug Development

Mono-Boc-protected diamines are exceptionally valuable building blocks in medicinal chemistry and materials science.[4][6] They provide a strategic entry point for constructing unsymmetrical molecules where two different functionalities are required at either end of the diamine scaffold.

The free amine of the mono-protected intermediate can undergo a wide range of transformations, including acylation, alkylation, sulfonylation, or reductive amination.[4] Once the desired modification is installed, the Boc group can be cleanly removed, revealing the second amine group for subsequent, orthogonal functionalization. This stepwise approach provides precise control over the final molecular architecture, which is essential for synthesizing targeted pharmaceutical agents, polyamine conjugates, and functionalized linkers for solid-phase synthesis.[2][4][6]

Conclusion

The tert-butyloxycarbonyl group is a cornerstone of modern organic synthesis, offering a robust and reliable method for amine protection.[5][8] Its application to diamine chemistry, particularly through the elegant monoprotonation strategy, resolves the inherent challenge of selectivity and provides a straightforward, high-yielding route to valuable mono-protected intermediates.[2][17] A thorough understanding of the Boc group's stability, reaction mechanisms, and the detailed protocols for its use empowers researchers to design and execute complex synthetic strategies with greater efficiency and control, accelerating innovation in drug discovery and materials science.

References

- 1. tandfonline.com [tandfonline.com]

- 2. bioorg.org [bioorg.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. jk-sci.com [jk-sci.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. redalyc.org [redalyc.org]

- 16. researchgate.net [researchgate.net]

- 17. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 18. researchgate.net [researchgate.net]

Determining the Solubility of trans-N-Boc-1,4-cyclohexanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of trans-N-Boc-1,4-cyclohexanediamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols to enable researchers to generate reliable solubility data in-house. A template for data presentation and a diagram of a common synthesis workflow are also included to support research and development activities.

Introduction to this compound

This compound is a valuable bifunctional molecule in pharmaceutical and chemical synthesis. Its structure, featuring a cyclohexane ring with a primary amine and a Boc-protected amine in a trans configuration, makes it a key intermediate for creating complex molecules with specific stereochemistry. Understanding its solubility in various solvents is critical for its effective use in synthesis, purification, and formulation development. While qualitatively described as slightly soluble in water, precise quantitative data is essential for process optimization and reproducibility.

Quantitative Solubility Data

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25 | To be determined | To be determined |

| Chloroform | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Ethyl Acetate | 25 | To be determined | To be determined |

| Dimethyl Sulfoxide | 25 | To be determined | To be determined |

| Water | 25 | To be determined | To be determined |

| Toluene | 25 | To be determined | To be determined |

| Hexane | 25 | To be determined | To be determined |

Experimental Protocols for Solubility Determination

The following protocols outline established methods for determining the solubility of a chemical compound such as this compound. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Shake-Flask Method for Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, dichloromethane)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or rotator. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).[1]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.[1][2]

HPLC Method for Quantification

A reverse-phase HPLC method is suitable for quantifying the concentration of this compound in the filtered solvent.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS).

-

Column Temperature: 30 °C

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the experimental sample by interpolating its peak area on the calibration curve.

Synthesis of this compound

This compound is typically synthesized from trans-1,4-diaminocyclohexane. The following diagram illustrates a common synthetic workflow.

Caption: Synthesis workflow for this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental process for determining the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide to the Spectral Data of trans-N-Boc-1,4-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for trans-N-tert-butoxycarbonyl-1,4-cyclohexanediamine, a key intermediate in pharmaceutical synthesis. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, enabling a thorough understanding and confirmation of this compound's chemical structure and purity.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for trans-N-Boc-1,4-cyclohexanediamine.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.35 | br s | 1H | -NH-Boc |

| 3.39 | br s | 1H | CH -NH-Boc |

| 2.67-2.62 | m | 1H | CH -NH₂ |

| 2.00-1.98 | m | 2H | Cyclohexane CH₂ (axial) |

| 1.87-1.84 | m | 2H | Cyclohexane CH₂ (axial) |

| 1.49-1.46 | m | 2H | Cyclohexane CH₂ (equatorial) |

| 1.44 | s | 9H | -C(CH₃)₃ |

| 1.18-1.12 | m | 4H | Cyclohexane CH₂ (equatorial) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 155.5 | C=O (Boc) |

| 79.1 | C (CH₃)₃ |

| 50.1 | C H-NH-Boc |

| 43.8 | C H-NH₂ |

| 33.5 | Cyclohexane C H₂ |

| 28.4 | -C(C H₃)₃ |

Note: Predicted values based on standard chemical shift correlations. Experimental data is not currently available in the searched literature.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | N-H Stretch (Amine) |

| ~3250 | Strong, Broad | N-H Stretch (Amide) |

| ~2930, ~2850 | Strong | C-H Stretch (Aliphatic) |

| ~1685 | Strong | C=O Stretch (Amide I) |

| ~1520 | Strong | N-H Bend (Amide II) |

| ~1170 | Strong | C-O Stretch |

Note: Predicted values based on characteristic functional group absorptions. Experimental data is not currently available in the searched literature.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 215.17 | [M+H]⁺ |

| 159.13 | [M-C₄H₈+H]⁺ |

| 115.12 | [M-Boc+H]⁺ |

Note: Predicted values for the protonated molecule and major fragments. Experimental data is not currently available in the searched literature.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is utilized for data acquisition.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans are typically co-added to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 16 ppm is set.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of chloroform at δ 7.26 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Spectral Width: A spectral width of approximately 220 ppm is used.

-

Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at δ 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample of this compound is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet. For the thin film method, a small amount of the solid is dissolved in a volatile solvent like dichloromethane, a drop of the solution is placed on the salt plate, and the solvent is allowed to evaporate.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

-

Background: A background spectrum of the clean salt plate or KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of around 10-100 µg/mL for analysis.

Instrumentation: An electrospray ionization (ESI) mass spectrometer is employed for the analysis.

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and key fragments.

-

Capillary Voltage: Typically set between 3-5 kV.

-

Cone Voltage: Varied to control the extent of fragmentation.

-

Nebulizing Gas: Nitrogen is used as the nebulizing and drying gas.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the acquisition and interpretation of the spectral data for this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

synthesis of trans-N-Boc-1,4-cyclohexanediamine from trans-1,4-diaminocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selective mono-N-Boc protection of trans-1,4-diaminocyclohexane to synthesize trans-N-Boc-1,4-cyclohexanediamine. This transformation is a critical step in medicinal chemistry and drug development, where mono-protected diamines serve as versatile building blocks for the synthesis of complex molecules and active pharmaceutical ingredients.[1][2] The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[3][4]

Reaction Scheme

The synthesis involves the reaction of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate ((Boc)₂O) to yield the mono-protected product.[5] Achieving selective mono-protection is often challenging due to the potential for the formation of di-protected byproducts.[1] The method described herein is a high-yield, one-pot procedure that favors the formation of the desired mono-Boc protected diamine.[1][5]

Experimental Workflow

The following diagram outlines the key stages of the synthesis process, from the initial setup to the final product isolation.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| trans-1,4-Diaminocyclohexane | 2 g (17.54 mmol, 3.6 eq) | [5] |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 mL (4.91 mmol, 1.0 eq) | [5] |

| Solvent | ||

| Methanol (MeOH) | 50 mL | [5] |

| Reaction Conditions | ||

| Initial Temperature | 0 °C | [5] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Time | 16 hours | [5] |

| Workup & Purification | ||

| Extraction Solvent | Ethyl Acetate (2 x 100 mL) | [5] |

| Washing Solution | Brine (50 mL) | [5] |

| Drying Agent | Sodium Sulphate | [5] |

| Product Information | ||

| Product Name | tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate | [5] |

| Yield | 900 mg (86%) | [5] |

| Analytical Data | ||

| TLC System (DCM:MeOH) | 95:5 | [5] |

| TLC Rf value | ~0.3 (Ninhydrin stain) | [5] |

| 1H NMR (400 MHz, CDCl3) δ | 4.35 (brs, 1H), 3.39 (brs, 1H), 2.67-2.62 (m, 1H) | [5] |

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the mono-Boc protection of diamines.[1][5]

Materials:

-

trans-1,4-Diaminocyclohexane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (H₂O), deionized

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Addition of Reagent:

-

To the cooled and stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mL, 4.91 mmol) dropwise.[5]

-

-

Reaction:

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.[5]

-

-

Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 95:5 mixture of dichloromethane (DCM) and methanol (MeOH) as the eluent. The product, this compound, has an approximate Rf value of 0.3 and can be visualized with a ninhydrin stain.[5]

-

-

Workup:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[5]

-

Dilute the resulting residue with water (e.g., 50 mL).[5]

-

Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).[5]

-

Combine the organic layers and wash with brine (50 mL).[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Filter off the drying agent.

-

-

Isolation:

Alternative Methodologies for Selective Mono-Boc Protection

While the above protocol is effective, other strategies exist for the selective mono-Boc protection of diamines. One notable method involves the in-situ mono-protonation of the diamine using one equivalent of an acid, such as hydrochloric acid (generated from chlorotrimethylsilane or thionyl chloride) or trifluoroacetic acid.[1][6][7][8] This renders one of the amino groups non-nucleophilic as its ammonium salt, allowing the other free amine to react selectively with the Boc anhydride.[1][6] This approach can be particularly useful for valuable or complex diamines where using a large excess of the starting material is not feasible.[1]

Conclusion

The synthesis of this compound from trans-1,4-diaminocyclohexane is a straightforward and high-yielding process when appropriate reaction conditions are employed. The detailed protocol and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully perform this important synthetic transformation. The ability to selectively protect one amine group in a diamine is a crucial technique that facilitates the construction of more complex and functionally diverse molecules.[1]

References

Methodological & Application

Application Notes and Protocols for the Use of trans-N-Boc-1,4-cyclohexanediamine as a Linker in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] This catalytic mechanism of action distinguishes PROTACs from traditional small-molecule inhibitors, offering the potential to target proteins previously considered "undruggable."[4]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[1] While flexible linkers like polyethylene glycol (PEG) are commonly used, there is growing interest in rigid linkers to enhance potency and improve pharmacokinetic properties.[5] The rigid trans-1,4-cyclohexanediamine scaffold can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to improved degradation efficiency.[1][6]

Application Notes: The Utility of a Rigid Cyclohexane Linker

The use of a trans-N-Boc-1,4-cyclohexanediamine linker offers several advantages in PROTAC design:

-

Conformational Rigidity: The cyclohexane ring restricts the flexibility of the linker, which can reduce the entropic penalty of forming the ternary complex. This can lead to more stable and productive ternary complexes.[1][6]

-

Improved Physicochemical Properties: The aliphatic nature of the cyclohexane ring can improve the metabolic stability and pharmacokinetic properties of the PROTAC molecule compared to more flexible, linear linkers.

-

Stereochemical Control: The trans stereochemistry of the diamine provides a well-defined spatial orientation of the POI and E3 ligase ligands, which can be crucial for optimal ternary complex formation. A study on an LRRK2 PROTAC demonstrated that the trans-cyclohexyl linker resulted in a more effective degrader compared to its cis-analogue, despite weaker binary binding affinities, highlighting the importance of the linker's conformation.[1][6]

-

Synthetic Tractability: The Boc-protected amine allows for a controlled, stepwise synthesis of the PROTAC, enabling the sequential attachment of the E3 ligase and POI ligands.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for PROTAC synthesis and evaluation.

References

- 1. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Protocol for Amide Coupling with trans-N-Boc-1,4-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

trans-N-Boc-1,4-cyclohexanediamine is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and medicinal chemistry applications. Its rigid cyclohexane core imparts a defined spatial orientation to the substituents, while the orthogonal protecting groups—a Boc-protected amine and a free primary amine—allow for selective sequential functionalization. This application note provides detailed protocols for the amide coupling of the free primary amine of this compound with a carboxylic acid, focusing on two common and efficient coupling methods: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the other employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).

The choice of coupling reagent is critical and can be influenced by factors such as the steric and electronic properties of the carboxylic acid, potential for side reactions, and desired reaction conditions.[1] HATU is a highly effective uronium-based coupling reagent known for its high efficiency, fast reaction times, and ability to suppress racemization.[2] The EDC/HOBt system is a widely used carbodiimide-based method that is cost-effective and generates a water-soluble urea byproduct, simplifying purification.[3]

This document outlines detailed experimental procedures for both methods, presents a comparative summary of reaction parameters, and includes a visual representation of the experimental workflow to guide researchers in successfully synthesizing amide-containing target molecules.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a generic carboxylic acid using HATU and EDC/HOBt coupling reagents. The data presented here are representative and may vary depending on the specific carboxylic acid substrate used.

| Coupling Method | Coupling Reagent (equiv.) | Additive (equiv.) | Base (equiv.) | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Method A | HATU (1.1 - 1.2) | - | DIPEA (2.0 - 3.0) | DMF or DCM | 2 - 6 | 25 (Room Temp.) | 85 - 95 |

| Method B | EDC (1.2 - 1.5) | HOBt (1.1 - 1.2) | DIPEA or Et₃N (2.0 - 3.0) | DMF or DCM | 12 - 24 | 25 (Room Temp.) | 75 - 90 |

Note: Equivalents are calculated relative to the limiting reagent, which is typically the carboxylic acid.

Experimental Protocols

Materials and General Procedures

-

Reagents : this compound, carboxylic acid of interest, HATU, EDC hydrochloride, HOBt, Diisopropylethylamine (DIPEA), Triethylamine (Et₃N), Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Equipment : Round-bottom flasks, magnetic stirrer and stir bars, ice bath, standard glassware for extraction and filtration, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, column chromatography setup.

-

General Notes : All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagent quality is crucial for optimal results. Monitor reaction progress by TLC or LC-MS.

Method A: HATU-Mediated Amide Coupling

This protocol is adapted from general procedures for HATU-mediated couplings.[2][4]

Procedure

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and dissolve it in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).

-

Base Addition : Add DIPEA (2.5 equiv.) to the solution and stir for 5 minutes at room temperature.

-

Activation : Add HATU (1.1 equiv.) to the mixture and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition : In a separate flask, dissolve this compound (1.1 equiv.) in a minimal amount of the same anhydrous solvent and add it dropwise to the activated carboxylic acid solution.

-

Reaction : Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up :

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.

Method B: EDC/HOBt-Mediated Amide Coupling

This protocol is based on standard EDC/HOBt coupling procedures.[3][5]

Procedure

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and this compound (1.1 equiv.).

-

Dissolution : Dissolve the mixture in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).

-

Cooling : Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition : Add EDC hydrochloride (1.2 equiv.) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA or Et₃N (2.5 equiv.).

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up :

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes help to remove the urea byproduct and excess reagents.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-